molecular formula C18H15ClN2O2S B2716318 2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide CAS No. 478030-24-9

2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2716318
CAS No.: 478030-24-9
M. Wt: 358.84
InChI Key: XIRZEXVHAACPNY-UHFFFAOYSA-N
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Description

The compound “2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiazole ring, which is a type of heterocycle featuring sulfur and nitrogen atoms . The compound also contains methoxy and chlorophenyl groups, which can influence its physical and chemical properties .


Molecular Structure Analysis

Thiazoles are planar molecules due to the presence of conjugated pi electrons across the ring . The presence of the methoxy and chlorophenyl groups could influence the overall geometry of the molecule, potentially leading to steric hindrance or intramolecular interactions.


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The reactivity of this specific compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing chlorophenyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Applications

Compounds structurally similar to "2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide" have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies demonstrate the potential of these compounds as effective antimicrobial agents against a variety of pathogenic bacterial and fungal strains. For instance, a clubbed quinazolinone and 4-thiazolidinone showed promising antimicrobial properties (Desai, Dodiya, & Shihora, 2011).

Anticancer Activity

Several derivatives have been synthesized and tested for their anticancer activity against various cancer cell lines, indicating their potential as anticancer agents. The synthesis and evaluation of novel thiazole-5-carboxamide derivatives revealed significant activity, highlighting the therapeutic potential of these compounds in cancer treatment (Cai et al., 2016).

Anti-inflammatory and Analgesic Agents

New heterocyclic compounds derived from the chemical have shown to possess anti-inflammatory and analgesic properties. The synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents offers promising results in this area (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enzyme Inhibition

Research into the enzyme inhibitory effects of related compounds has shown potential applications in treating diseases like diabetes and obesity. Synthesis of some novel heterocyclic compounds derived from the base compound and their investigation for lipase and α-glucosidase inhibition demonstrate the chemical's role in developing treatments for metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing thiazole rings work by interacting with biological macromolecules like proteins or nucleic acids .

Future Directions

Thiazole derivatives have been the subject of much research due to their wide range of biological activities . Future research could explore the potential uses of this compound in fields like medicinal chemistry or materials science.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-15-8-6-14(7-9-15)20-18(22)16-11-24-17(21-16)10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRZEXVHAACPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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